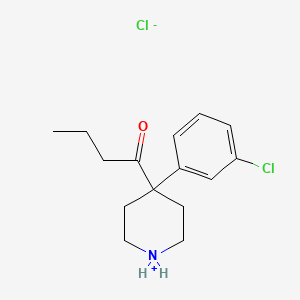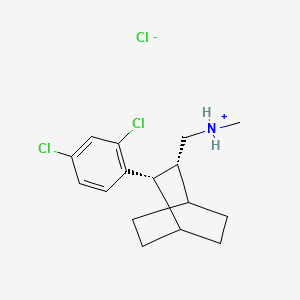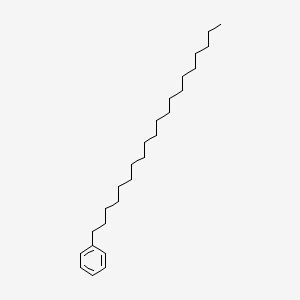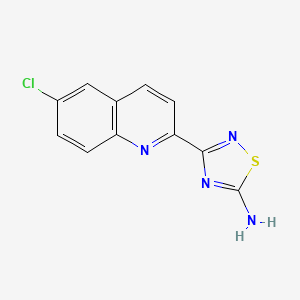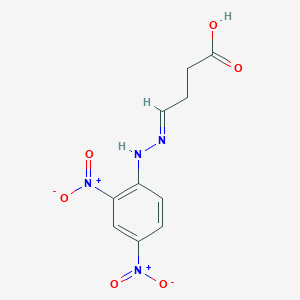
Ditridecyl peroxydicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditridecyl peroxydicarbonate is an organic peroxide compound with the chemical formula C_26H_52O_6. It is commonly used as an initiator in the polymerization of various monomers due to its ability to decompose and generate free radicals. This compound is particularly valued in industrial applications for its effectiveness in initiating polymerization reactions at relatively low temperatures.
準備方法
Synthetic Routes and Reaction Conditions: Ditridecyl peroxydicarbonate can be synthesized through the reaction of ditridecyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The general reaction conditions involve maintaining a low temperature to control the exothermic nature of the reactions and to prevent decomposition of the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound typically involves a continuous process using a micro-packed bed reactor. This method allows for efficient control of reaction conditions, leading to high yields and purity of the final product. The use of phase transfer catalysts can further enhance the reaction efficiency and safety .
化学反応の分析
Types of Reactions: Ditridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then initiate various polymerization reactions. The compound can also participate in oxidation reactions due to the presence of the peroxide group.
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions. Common reagents used in these reactions include solvents like dichloromethane and stabilizers to prevent premature decomposition. The major products formed from these reactions are free radicals, which can then react with monomers to form polymers .
科学的研究の応用
Ditridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. It serves as an initiator for the polymerization of vinyl esters, acrylates, and methacrylates. Its ability to generate free radicals at relatively low temperatures makes it suitable for use in the synthesis of heat-sensitive polymers. Additionally, it is used in the production of long-chain branched polypropylene, which has improved mechanical properties and melt strength .
作用機序
The mechanism of action of ditridecyl peroxydicarbonate involves the homolytic cleavage of the peroxide bond, resulting in the formation of two alkoxy radicals. These radicals can then initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets in this process are the carbon-carbon double bonds present in the monomers .
類似化合物との比較
Similar Compounds:
- Diethyl peroxydicarbonate
- Di(2-ethylhexyl) peroxydicarbonate
- Dimyristyl peroxydicarbonate
Uniqueness: Ditridecyl peroxydicarbonate is unique due to its long alkyl chains, which provide it with distinct solubility and stability properties compared to other peroxydicarbonates. This makes it particularly suitable for applications requiring low-temperature polymerization and the synthesis of polymers with specific mechanical properties .
特性
CAS番号 |
53220-21-6 |
|---|---|
分子式 |
C28H54O6 |
分子量 |
486.7 g/mol |
IUPAC名 |
tridecoxycarbonyloxy tridecyl carbonate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-27(29)33-34-28(30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChIキー |
TUXIOAHIBIEZAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

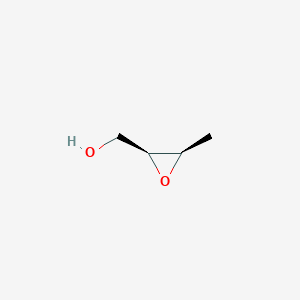
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
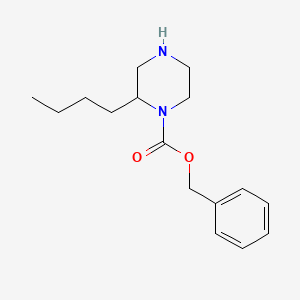
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)


